![molecular formula C19H23FN2 B5661399 1-[(2,5-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5661399.png)
1-[(2,5-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine
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Overview
Description
1-[(2,5-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a 2,5-dimethylphenyl group and a 2-fluorophenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-[(2,5-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-[(2,5-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be performed to form more complex piperazine derivatives.
Scientific Research Applications
1-[(2,5-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their potential use in pharmaceuticals, particularly as central nervous system agents.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with serotonin receptors, influencing neurotransmitter levels and affecting mood and behavior . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(2,5-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal medication.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic used for similar indications.
Indinavir: An antiretroviral drug used in the treatment of HIV/AIDS.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-15-7-8-16(2)17(13-15)14-21-9-11-22(12-10-21)19-6-4-3-5-18(19)20/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXSMRPAPDXNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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